1,3,5-Trichloro-2-(trichloromethyl)benzene
Overview
Description
1,3,5-Trichloro-2-(trichloromethyl)benzene is an organochlorine compound. It is one of the isomers of trichlorobenzene and is known for its symmetrical structure, which makes it a colorless crystalline solid at room temperature . This compound is not formed by the direct chlorination of benzene but is instead synthesized through specific chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trichloro-2-(trichloromethyl)benzene is typically synthesized through the Sandmeyer reaction, which involves the conversion of 3,5-dichloroaniline to the desired product . The reaction conditions often include the use of copper(I) chloride and hydrochloric acid as catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Sandmeyer reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trichloro-2-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding chlorinated benzoic acids.
Reduction Reactions: Reduction can lead to the formation of less chlorinated benzene derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium hydroxide under basic conditions.
Oxidation: Reagents like potassium permanganate and chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Major Products
Scientific Research Applications
1,3,5-Trichloro-2-(trichloromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-Trichloro-2-(trichloromethyl)benzene involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules . The pathways involved include:
Electrophilic Aromatic Substitution: The compound can undergo substitution reactions with nucleophiles in biological systems.
Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trichlorobenzene: Another isomer of trichlorobenzene with different substitution patterns.
1,2,4-Trichlorobenzene: Differently substituted isomer with distinct chemical properties.
Benzotrichloride: Similar compound with a trichloromethyl group attached to the benzene ring.
Uniqueness
1,3,5-Trichloro-2-(trichloromethyl)benzene is unique due to its symmetrical structure, which imparts distinct physical and chemical properties compared to other isomers. Its specific reactivity and applications in various fields make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1,3,5-trichloro-2-(trichloromethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl6/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOHTICHGYFWNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(Cl)(Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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